molecular formula C10H11BrN4O2S2 B3035812 4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338421-55-9

4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

Cat. No.: B3035812
CAS No.: 338421-55-9
M. Wt: 363.3 g/mol
InChI Key: GKJVXHQCXBVZRV-UHFFFAOYSA-N
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Description

4-Bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked via a methylene group to a substituted 1,2,4-triazole moiety. The compound’s structure includes a 4-methyl group and a sulfanyl (-SH) substituent on the triazole ring, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

4-bromo-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O2S2/c1-15-9(13-14-10(15)18)6-12-19(16,17)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJVXHQCXBVZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901123242
Record name 4-Bromo-N-[(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338421-55-9
Record name 4-Bromo-N-[(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338421-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-[(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide typically involves multiple steps. The reaction conditions often require the use of specific reagents such as bromine, sulfonyl chlorides, and triazole precursors under controlled temperature and pH conditions . Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Effects

  • Bromo vs. Chloro Analogs: The chloro-substituted analog, 4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (CAS 887308-94-3), shares the same triazole-sulfonamide core but replaces bromine with chlorine. For instance, bromine’s larger atomic radius and polarizability may enhance interactions with hydrophobic enzyme pockets compared to chlorine .
  • Bromo vs. However, bromine’s bulkier size may confer steric hindrance, reducing activity in some contexts while enhancing it in others (e.g., membrane penetration) .

Triazole Ring Substituents

  • Methyl and Sulfanyl Groups :
    The 4-methyl and 5-sulfanyl groups on the triazole ring distinguish the target compound from analogs like 4-bromo-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide (compound 25, ), which lacks these substituents. Methyl groups enhance steric bulk, while sulfanyl groups contribute to redox activity and metal chelation, possibly influencing antimicrobial or antioxidant effects .

  • Pyridine and Fluorobenzyl Modifications: Compounds such as 5-(4-cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole () replace the sulfanyl group with sulfonyl moieties and incorporate fluorinated benzyl groups.

Linker Variations

  • Methylene vs. Direct Linkage :
    The methylene linker in the target compound contrasts with direct linkages in 4-bromo-N-(5-trifluoromethyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide (compound 15, ). The flexible methylene spacer may enhance conformational adaptability, improving binding to sterically constrained enzyme active sites (e.g., aromatase or sulfatase) .

Antimicrobial and Antifungal Activity

  • Triazole-Sulfonamide Hybrids: Derivatives like KA1-KA15 () with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aryl ring exhibit MIC values of 8–32 µg/mL against E. coli and S. aureus. The target compound’s bromine atom may similarly enhance membrane disruption or enzyme inhibition .
  • Antifungal Potency :
    The fluorobenzylsulfonyl-triazole derivative () shows IC₅₀ values of 12 µM against A. niger, attributed to sulfonyl group interactions with fungal cytochrome P450 enzymes. The sulfanyl group in the target compound may instead act as a thiol-disulfide redox modulator .

Enzyme Inhibition

  • Dual Aromatase-Steroid Sulfatase Inhibition (DASI) :
    Bicyclic triazole-sulfonamides () achieve dual inhibition (IC₅₀: 0.25 nM for aromatase, 26 nM for sulfatase) via halogenated aryl groups and sulfamate linkages. The target compound’s bromine and sulfonamide groups may mimic these interactions, though absence of a sulfamate moiety could limit sulfatase affinity .

Physicochemical and Structural Properties

Crystallography and Hydrogen Bonding

  • The crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide () reveals infinite N–H···O hydrogen-bonded chains, stabilizing the lattice. The target compound’s sulfanyl group may introduce additional S–H···N/O interactions, altering solubility and crystal packing .

Thermodynamic and Electronic Properties

  • DFT studies on triazole-sulfonamides () indicate that electron-withdrawing groups (e.g., bromine) lower HOMO-LUMO gaps, enhancing electrophilic reactivity. The 4-methyl group in the target compound may sterically shield the triazole ring, reducing unwanted side reactions .

Data Tables

Table 2: Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Hydrogen Bond Donors
Target compound Not reported 2.8 3 (NH, SH, SO₂NH)
4-Bromo-N-(1H-triazol-3-yl)benzenesulfonamide 205–207 2.1 2 (NH, SO₂NH)
4-Chloro analog (CAS 887308-94-3) Not reported 2.5 3 (NH, SH, SO₂NH)

Biological Activity

4-Bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial, anti-inflammatory, and antifungal applications. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C10H11BrN4O2S2
  • Molecular Weight : 363.25 g/mol
  • CAS Number : 338421-55-9

The compound's biological activity is primarily attributed to its structural similarity to other triazole derivatives known for their antimicrobial properties. The mechanism involves:

  • Target of Action : Compounds similar to this sulfonamide have shown efficacy against various pathogens.
  • Mode of Action : It is synthesized through s-alkylation processes and exhibits interactions with specific biomolecules that modulate biological responses.
  • Biochemical Pathways : The compound has demonstrated potential in inhibiting key enzymes involved in pathogen survival and proliferation.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Anti-inflammatory Effects

In vitro studies suggest that this compound may reduce inflammatory markers in various cell lines, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

  • Cardiovascular Effects : A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly lower perfusion pressure and coronary resistance, suggesting cardiovascular implications .
    CompoundDose (nM)Effect on Perfusion Pressure
    Control-Baseline
    Benzenesulfonamide0.001Moderate decrease
    Compound A (2-Hydrazinocarbonyl)0.001Significant decrease
    Compound B (4-(2-Amino-Ethyl))0.001Highest decrease
  • Antimicrobial Testing : In a comparative study, the compound was tested against standard bacterial strains. The results showed a notable inhibition zone compared to control groups, reinforcing its potential as an antimicrobial agent.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • S-Alkylation : Utilizing 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol as a precursor.
  • Reduction Processes : Following alkylation with specific reagents under controlled conditions to yield the final product.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves coupling the bromobenzenesulfonamide moiety with the triazole-methyl intermediate. Challenges include controlling regioselectivity during triazole formation and avoiding oxidation of the sulfanyl (-SH) group. Optimization strategies:

  • Use anhydrous conditions and inert atmospheres (e.g., N₂) to prevent hydrolysis or oxidation .
  • Employ coupling agents like EDCI/HOBt for amide bond formation between the sulfonamide and triazole-methyl group .
  • Monitor reaction progress via TLC or HPLC-MS to isolate intermediates and minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on the sulfonamide NH (δ ~10-12 ppm) and triazole protons (δ ~7-9 ppm). The methyl group on the triazole (δ ~2.5 ppm) and bromine-induced deshielding in aromatic regions (δ ~7.5-8.5 ppm) are key markers .
  • FT-IR : Confirm sulfonamide S=O stretches (~1350-1150 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak (M+H⁺) and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How does the sulfanyl (-SH) group influence the compound's stability under physiological conditions?

  • Methodological Answer : The -SH group is prone to oxidation, forming disulfide bonds. Stability assessments:

  • Perform accelerated degradation studies in PBS (pH 7.4) at 37°C, monitoring via UV-Vis or LC-MS for thiol depletion .
  • Use stabilizing agents (e.g., EDTA, DTT) in biological assays to maintain -SH integrity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound's binding affinity to biological targets (e.g., carbonic anhydrase)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., Zn²⁺ coordination in carbonic anhydrase). Prioritize sulfonamide-SO₂NH as a zinc-binding group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on hydrogen bonds between the triazole ring and conserved residues (e.g., Thr199 in carbonic anhydrase) .

Q. How do structural modifications at the triazole ring (e.g., substituent size, electron-withdrawing groups) alter biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:

  • Larger substituents (e.g., cycloheptyl in related compounds) enhance hydrophobic interactions but may reduce solubility .
  • Electron-withdrawing groups (e.g., Br in the benzenesulfonamide) improve target selectivity by modulating electron density at the sulfonamide S atom .
  • Compare IC₅₀ values against enzyme isoforms (e.g., carbonic anhydrase II vs. IX) to quantify selectivity changes .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using CLSI guidelines for antimicrobial testing and NCI-60 panels for anticancer profiling to ensure consistency .
  • Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions that may explain divergent results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

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